molecular formula C15H22FN B1492451 [(1-Fluorocyclopentyl)methyl](3-phenylpropyl)amine CAS No. 2098034-00-3

[(1-Fluorocyclopentyl)methyl](3-phenylpropyl)amine

Cat. No. B1492451
CAS RN: 2098034-00-3
M. Wt: 235.34 g/mol
InChI Key: RUVFMEOQZOLZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Fluorocyclopentyl)methyl](3-phenylpropyl)amine, also referred to as FCPP, is an organic compound that has recently become popular in the scientific community due to its wide range of applications in various fields. FCPP is a cyclic amine that is composed of a fluorocyclopentylmethyl group bonded to a phenylpropyl group. It is a colorless liquid at room temperature and has a molecular weight of 205.3 g/mol. FCPP is synthesized by a two-step process involving the reaction of 1-fluorocyclopentane with 1-methyl-3-phenylpropane in the presence of a base catalyst.

Scientific Research Applications

Chiral Resolution and Analysis

[(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound with a similar fluorine and phenyl group arrangement, serves as a versatile reagent for determining the enantiomeric excess (ee) of α-chiral amines through regioselective ring-opening. This method facilitates straightforward analysis of scalemic mixtures of amines using NMR and HPLC, highlighting its utility in chiral analysis and resolution (Rodríguez-Escrich et al., 2005).

Polymer Electrolytes Synthesis

Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized through an activated fluorophenyl-amine reaction. This process allows precise control over cation functionality, connecting guanidinium into stable phenyl rings without deleterious side reactions, showcasing advancements in polymer electrolyte synthesis for potential applications in fuel cells and batteries (Kim et al., 2011).

Fluorescence in Biological Studies

The reaction between formaldehyde and phenylalanine or phenylethylamine derivatives, including fluorinated analogs, under mild conditions produced compounds with intense fluorescence. This property was exploited in studies of amines incorporated into dried protein films, revealing insights into the structural requirements for fluorescence and potential applications in biological imaging and diagnostics (Falck et al., 1962).

Lewis Acid-Catalyzed Synthesis

A methodology involving Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles was developed. This procedure, applicable at room temperature, was utilized in the enantioselective synthesis of compounds with significant pharmacological interest, demonstrating the synthetic utility of fluorine-containing amines in complex molecule construction (Lifchits & Charette, 2008).

Mechanism of Action

Target of Action

The primary targets of (1-Fluorocyclopentyl)methylamine are Trypsin-1 and Trypsin-2 . These are serine proteases that play a crucial role in various physiological and pathological processes, including digestion, blood coagulation, and inflammation.

Mode of Action

It is known to interact with its targets, trypsin-1 and trypsin-2 . The interaction likely involves the compound binding to the active site of these enzymes, potentially altering their activity.

Result of Action

Given its interaction with Trypsin-1 and Trypsin-2, it may influence processes regulated by these enzymes .

properties

IUPAC Name

N-[(1-fluorocyclopentyl)methyl]-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN/c16-15(10-4-5-11-15)13-17-12-6-9-14-7-2-1-3-8-14/h1-3,7-8,17H,4-6,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVFMEOQZOLZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNCCCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1-Fluorocyclopentyl)methyl](3-phenylpropyl)amine
Reactant of Route 2
Reactant of Route 2
[(1-Fluorocyclopentyl)methyl](3-phenylpropyl)amine
Reactant of Route 3
Reactant of Route 3
[(1-Fluorocyclopentyl)methyl](3-phenylpropyl)amine
Reactant of Route 4
Reactant of Route 4
[(1-Fluorocyclopentyl)methyl](3-phenylpropyl)amine
Reactant of Route 5
Reactant of Route 5
[(1-Fluorocyclopentyl)methyl](3-phenylpropyl)amine
Reactant of Route 6
Reactant of Route 6
[(1-Fluorocyclopentyl)methyl](3-phenylpropyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.